2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide
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Overview
Description
2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a chlorophenoxy group, and a cyclopropylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with formaldehyde and a suitable amine to form 2-(aminomethyl)-4-chlorophenol.
Acetamide Formation: The final step involves the reaction of the cyclopropylated intermediate with acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)-4-chlorophenol: A precursor in the synthesis of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide.
Cyclopropylacetamide: Another related compound with similar structural features.
4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group.
Uniqueness
This compound is unique due to the combination of its aminomethyl, chlorophenoxy, and cyclopropylacetamide moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-1-4-11(8(5-9)6-14)17-7-12(16)15-10-2-3-10/h1,4-5,10H,2-3,6-7,14H2,(H,15,16) |
InChI Key |
YHGYMVAZQULSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Cl)CN |
Origin of Product |
United States |
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